molecular formula C7H8N4O2 B8786284 3,8-Dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 82448-39-3

3,8-Dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B8786284
CAS No.: 82448-39-3
M. Wt: 180.16 g/mol
InChI Key: PMVNCSJILAJACU-UHFFFAOYSA-N
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Description

3,8-Dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as theobromine, is a naturally occurring compound found in cocoa beans, tea leaves, and other plants. It is a bitter alkaloid of the methylxanthine class, closely related to caffeine and theophylline. Theobromine is known for its stimulant effects, though it is milder compared to caffeine .

Properties

CAS No.

82448-39-3

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

3,8-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C7H8N4O2/c1-3-8-4-5(9-3)11(2)7(13)10-6(4)12/h1-2H3,(H,8,9)(H,10,12,13)

InChI Key

PMVNCSJILAJACU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C(=O)NC(=O)N2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Theobromine can be synthesized through various methods. One common synthetic route involves the methylation of xanthine. This process typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield theobromine .

Industrial Production Methods

Industrial production of theobromine often involves the extraction from natural sources, such as cocoa beans. The beans are fermented, dried, roasted, and then ground to produce cocoa mass. Theobromine is then extracted from the cocoa mass using solvents like ethanol or methanol. The extract is purified through crystallization to obtain pure theobromine .

Chemical Reactions Analysis

Types of Reactions

Theobromine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Theobromine has a wide range of scientific research applications:

Mechanism of Action

Theobromine exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This results in the relaxation of smooth muscles, particularly in the bronchi and blood vessels. Theobromine also acts as an adenosine receptor antagonist, which contributes to its stimulant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Theobromine is unique in its mild stimulant effects compared to caffeine and theophylline. It has a longer half-life in the human body, leading to prolonged effects. Additionally, theobromine’s bronchodilator and vasodilator properties make it useful in treating respiratory and cardiovascular conditions .

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